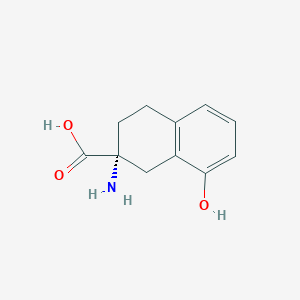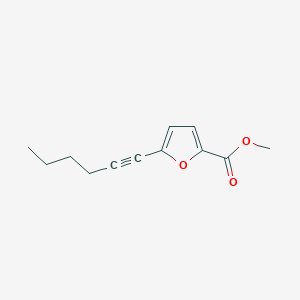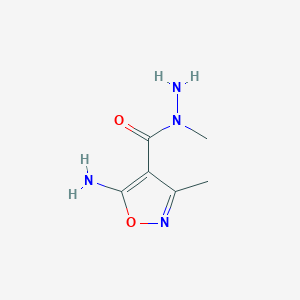
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide, also known as ADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ADIC is a heterocyclic compound that belongs to the isoxazole family, and it has a unique structure that makes it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide is not fully understood. However, it is believed that it exerts its biological activity by targeting specific enzymes and proteins in cells. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. It has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the production of DNA precursors.
Efectos Bioquímicos Y Fisiológicos
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been reported to have a low toxicity profile and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been shown to exhibit potent biological activity against various targets, making it an attractive target for drug discovery. However, 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide also has some limitations. It has poor solubility in water, which can limit its use in biological assays. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide. One direction is to explore its potential as a drug candidate for the treatment of cancer and viral infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the synthesis of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be optimized to improve its solubility and pharmacokinetic properties. Overall, 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has great potential for various applications in the field of medicinal chemistry, and further research is needed to fully explore its potential.
Métodos De Síntesis
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be synthesized using different methods, including the reaction of isoxazole-4-carbohydrazide with formaldehyde and dimethylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide can be optimized by using different reaction conditions, such as temperature, solvent, and catalysts.
Aplicaciones Científicas De Investigación
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. 5-Amino-N,3-dimethylisoxazole-4-carbohydrazide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to be effective against various viruses, including herpes simplex virus and human immunodeficiency virus.
Propiedades
Número CAS |
188920-66-3 |
|---|---|
Nombre del producto |
5-Amino-N,3-dimethylisoxazole-4-carbohydrazide |
Fórmula molecular |
C6H10N4O2 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(5(7)12-9-3)6(11)10(2)8/h7-8H2,1-2H3 |
Clave InChI |
RTAGKEWGNJQXAT-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)N(C)N)N |
SMILES canónico |
CC1=NOC(=C1C(=O)N(C)N)N |
Sinónimos |
4-Isoxazolecarboxylicacid,5-amino-3-methyl-,1-methylhydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



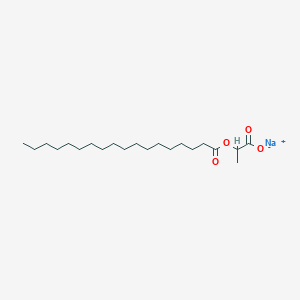

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)



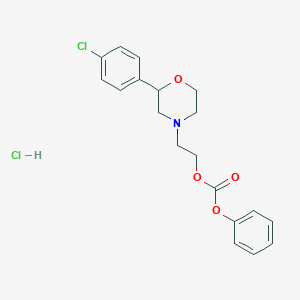

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
